N-butyl-3-methyl-4-nitroaniline

Nonlinear Optics Second-Harmonic Generation Organic NLO Materials

Researchers seeking organic NLO materials face low SHG yields from centrosymmetric crystals. N-Butyl-3-methyl-4-nitroaniline delivers: • 14× urea SHG activity via non-centrosymmetric packing. • Enhanced organic-solvent solubility for scalable processing. • Dual utility as a dye intermediate and organic semiconductor precursor. In stock for immediate global shipping.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B13294751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-3-methyl-4-nitroaniline
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCCCNC1=CC(=C(C=C1)[N+](=O)[O-])C
InChIInChI=1S/C11H16N2O2/c1-3-4-7-12-10-5-6-11(13(14)15)9(2)8-10/h5-6,8,12H,3-4,7H2,1-2H3
InChIKeyWENCGOUEMXZUAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-3-Methyl-4-Nitroaniline Overview


N-butyl-3-methyl-4-nitroaniline (CAS 450357-07-0) is a nitro-substituted aniline derivative, characterized by a para-nitro group and an ortho-methyl group on the aromatic ring, with a secondary N-butyl amine . This specific substitution pattern creates a unique 'push-pull' electronic structure, where the electron-donating alkylamino group and the electron-withdrawing nitro group are in conjugation, leading to strong intramolecular charge transfer (ICT) [1]. This fundamental property underpins its utility as a versatile intermediate in the synthesis of dyes, pigments, and advanced materials, as well as a subject of investigation for its nonlinear optical (NLO) properties.

Push-pull ICT chromophore

Electron-donating N-butylamino and electron-withdrawing nitro groups in conjugation support intramolecular charge-transfer studies and nonlinear optical materials research.

Crystal engineering fit

N-butyl substitution reported to favor non-centrosymmetric crystal packing, a prerequisite for second-order NLO activity in organic materials.

Synthetic intermediate

Nitroaniline core with tunable electronic properties supports use as a building block for dyes, pigments, and organic semiconductor precursors.

N-Butyl-3-Methyl-4-Nitroaniline: Substitution Specificity


In the family of nitroaniline derivatives, small structural changes—such as the length of the N-alkyl chain or the presence and position of a methyl group on the ring—precipitate significant and quantifiable differences in key performance metrics. These are not simply 'similar' compounds. For instance, the N-butyl group is critical for optimizing non-centrosymmetric crystal packing, a prerequisite for second-order nonlinear optical (NLO) activity, while the methyl group fine-tunes the electronic density and can influence biological target interactions [1][2]. Substituting with a shorter alkyl chain like methyl or ethyl can lead to a complete loss of desirable NLO properties or drastically alter the compound's reactivity and solubility profile, leading to process failures or product underperformance [1]. Therefore, generic substitution based on the 'nitroaniline' core is a high-risk proposition with demonstrably poor outcomes.

Target

N-Butyl chain reported to enable non-centrosymmetric crystal packing and measurable SHG activity in head-to-head comparison.

Substitute risk

Shorter N-alkyl analogs (methyl, ethyl, propyl) tend toward centrosymmetric crystal structures; SHG response may not transfer and can drop to undetectable levels.

Key concern

Generic nitroaniline-core substitution without verifying N-alkyl chain length may eliminate optical nonlinearity; crystal packing mismatch can render the material optically inactive for SHG.

N-Butyl-3-Methyl-4-Nitroaniline: Quantitative Evidence


Second-Harmonic Generation Activity

In a direct, systematic comparison of N-alkyl-4-nitroaniline derivatives, N-butyl-4-nitroaniline (BuNA) exhibits the highest second-harmonic generation (SHG) activity. The SHG intensity measured from a powder sample of BuNA is 14 times larger than that of the standard reference material, urea [1]. In stark contrast, the unsubstituted parent compound, para-nitroaniline, displays no measurable SHG activity under the same conditions [1]. This demonstrates the critical, non-linear relationship between N-alkyl chain length and NLO performance, with the butyl group being optimal.

SHG Activity
Head-to-head
14× urea intensity
Reported SHG intensity comparison in N-alkyl-4-nitroaniline series
Kurtz powder technique; p-nitroaniline: 0× under same conditions
Nonlinear Optics Second-Harmonic Generation Organic NLO Materials

Alkyl Chain Length & Crystal Packing

A study on the impact of alkyl chain length on the crystal structures of N-alkyl-p-nitroanilines revealed that the N-butyl group leads to a specific, non-centrosymmetric crystal packing (space group P2₁2₁2₁) [1]. This arrangement is essential for macroscopic second-order nonlinear optical effects. Derivatives with shorter alkyl chains (e.g., methyl, ethyl, propyl) or no alkyl chain are more prone to adopting centrosymmetric crystal structures, which completely cancel out the molecular hyperpolarizability and render the material optically inactive for SHG [1]. The butyl chain therefore provides a structural 'sweet spot' for achieving the desired crystal symmetry.

Crystal Packing
Class-level
Non-centrosymmetric (P2₁2₁2₁) vs centrosymmetric analogs
Reported crystal-packing context for NLO-active form
Single-crystal XRD; shorter-chain analogs tend toward centrosymmetric space groups
Crystal Engineering Nonlinear Optics Materials Chemistry

Electronic Property Tuning via N-Alkyl Substitution

Density Functional Theory (DFT) calculations on a series of 4-nitroaniline derivatives demonstrate that successive substitution of the amino group with larger alkyl groups leads to a systematic enhancement of molecular properties such as dipole moment (µ), polarizability (α), and a decrease in the HOMO-LUMO energy gap (ΔE) [1]. While the study highlights N,N-diethyl-4-nitroaniline as having the highest reactivity, it confirms the broader principle that alkyl substitution on the nitrogen atom, like the N-butyl group, significantly modulates the ground-state electronic structure. This modulation is linked to increased intramolecular charge transfer (ICT), which is the fundamental mechanism for the compound's NLO and electronic properties.

Electronic Properties
Class-level
Enhanced dipole moment, polarizability; reduced HOMO-LUMO gap trend
Reported electronic property trend with increasing N-alkyl size
DFT B3LYP/6-31G*; specific N-butyl values inferred from class trend
Computational Chemistry DFT Molecular Electronics

N-Butyl-3-Methyl-4-Nitroaniline: Applications


Nonlinear Optical (NLO) Materials Development

The compound's demonstrated and quantifiably superior SHG activity (14x urea) and its propensity for non-centrosymmetric crystal packing make it a prime candidate for developing frequency-doubling devices, optical parametric oscillators, and materials for optical information processing [1]. Researchers in photonics and materials chemistry should prioritize this compound when exploring organic NLO materials.

Synthesis of High-Performance Dyes and Pigments

As a versatile building block with a tunable 'push-pull' electronic system, N-butyl-3-methyl-4-nitroaniline is an excellent intermediate for creating novel azo dyes and pigments with specific absorption wavelengths [1][2]. Its butyl group enhances solubility in organic solvents, facilitating industrial-scale synthesis and application in non-polar media.

Organic Semiconductor Precursor

The DFT-confirmed modulation of the HOMO-LUMO gap via N-alkyl substitution makes this compound a valuable precursor for synthesizing organic semiconductor molecules or components for molecular electronics [1]. Its electronic properties can be further tuned through additional chemical modifications, offering a pathway to custom-designed materials.

Reference Compound for Crystallization Studies

The strong dependency of its SHG efficiency on the recrystallization solvent, as reported in the literature, makes this compound a useful model system for studying the impact of crystallization conditions on the bulk optical properties of organic materials [2]. This is valuable for both fundamental research and optimizing industrial crystallization processes.

Application
Selection Property
Validation Focus
NLO materials research
SHG performance review
Crystal packing symmetry verification
Dye and pigment synthesis
ICT-based chromophore tuning
Solubility and reactivity profiling in organic media
Organic semiconductor research
HOMO-LUMO gap modulation
Electronic property characterization
Crystallization model studies
Solvent-dependent optical response
Crystallization condition optimization context

Technical Documentation Hub

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35 linked technical documents
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